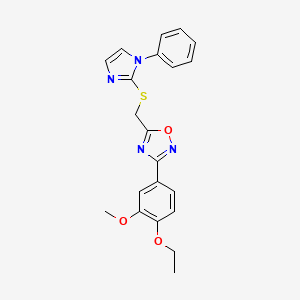

![molecular formula C12H19N3O4 B2832515 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid CAS No. 2375269-86-4](/img/structure/B2832515.png)

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid, also known as MPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. MPB is a derivative of the amino acid leucine and has been found to exhibit unique properties that make it a valuable tool for studying various biological processes.

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a structurally related compound, has been utilized to demonstrate optical gating in nanofluidic devices. These devices exploit synthetic ion channels whose inner surfaces are modified with photolabile hydrophobic molecules. Upon UV irradiation, these molecules are removed, creating hydrophilic groups that enable UV-light-triggered permselective transport of ions. This application is significant for light-induced controlled release, sensing, and information processing in nanostructures (Ali et al., 2012).

Synthesis and Structural Analysis of Pyrazole Derivatives

Research on the synthesis of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives from 1H-pyrazole-3-carboxylic acid has provided insights into their structural determination. This synthesis involves reactions with binucleophiles, leading to products with significant yields. The structural attributes of these derivatives are characterized by NMR, IR spectroscopy, and elemental analyses, contributing to the understanding of pyrazole-based compounds (Yıldırım et al., 2005).

Multi-Component Synthesis of Pyrazole Derivatives

An innovative one-pot, four-component condensation method has been developed for synthesizing 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. Utilizing 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and meldrum’s acid in an ionic liquid solvent, this method achieves excellent yields and has minimal environmental impact. Such methodologies are pivotal for the rapid synthesis of pyrazole derivatives with potential applications in medicinal chemistry (Xiao et al., 2011).

Solid Form Selection for Zwitterionic Compounds

In the development of pharmaceuticals, the solid form selection of a zwitterionic compound, specifically a 5-HT4 receptor agonist, has been extensively studied. This research identified multiple anhydrous and hydrate forms of the compound, with the stable form selected based on stability and manufacturability considerations. This process underscores the importance of solid-state characterization in drug development to ensure stability and efficacy (Kojima et al., 2008).

properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-5-4-9(10(16)17)8-6-14-15-7-8/h6-7,9H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIYOSRFYZODKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C1=CNN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

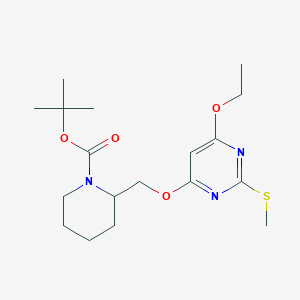

![[4-[(Z)-2-Cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2832432.png)

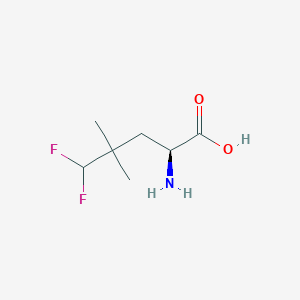

![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832433.png)

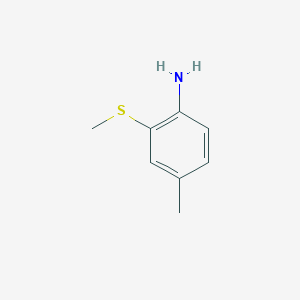

![3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2832434.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2832438.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2832439.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2832442.png)

![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2832443.png)

![4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2832446.png)

![3,4,5-triethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2832447.png)

![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)